![molecular formula C8H9NO5S B1530493 3-Methoxy-4-sulfamoylbenzoic acid CAS No. 860562-94-3](/img/structure/B1530493.png)
3-Methoxy-4-sulfamoylbenzoic acid
Overview
Description
3-Methoxy-4-sulfamoylbenzoic acid is a chemical compound with the molecular formula C8H9NO5S and a molecular weight of 231.23 . It is available in powder form .
Molecular Structure Analysis
The molecular structure of 3-Methoxy-4-sulfamoylbenzoic acid consists of a benzoic acid core with a methoxy group (-OCH3) and a sulfamoyl group (-SO2NH2) attached to the benzene ring .Physical And Chemical Properties Analysis
3-Methoxy-4-sulfamoylbenzoic acid is a powder with a molecular weight of 231.23 . It is stored at room temperature .Scientific Research Applications
Pharmaceutical Intermediates
3-Methoxy-4-sulfamoylbenzoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its sulfamoyl group is particularly useful in creating sulfonamide structures, which are prevalent in many therapeutic drugs due to their antibacterial properties .
Anticancer Research
This compound has been utilized in the synthesis of novel uridyl sulfamoylbenzoate derivatives. These derivatives are being investigated as potential anticancer agents targeting the M1 subunit of human ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair in cancer cells .
Biochemical Applications
In biochemistry, 3-Methoxy-4-sulfamoylbenzoic acid is used to study benzylic reactions, which are key in the metabolism of various drugs. Understanding these reactions can lead to the development of more efficient drug synthesis methods and metabolic studies .
Medicinal Chemistry
The compound’s role in medicinal chemistry includes the development of N-substituted 4-sulfamoylbenzoic acid derivatives. These derivatives are explored for their inhibitory effects on enzymes like cytosolic phospholipase A2α, which plays a role in inflammatory diseases .
Industrial Applications
Industrially, 3-Methoxy-4-sulfamoylbenzoic acid is used in the synthesis of fine chemicals and as a building block for more complex chemical entities. Its stability and reactivity make it a versatile component in various chemical manufacturing processes .
Environmental Impact Studies
Research into the environmental impact of chemicals includes studying compounds like 3-Methoxy-4-sulfamoylbenzoic acid. Its degradation products, interaction with environmental factors, and potential bioaccumulation are areas of ongoing study to ensure ecological safety .
Analytical Methods Development
This compound is also significant in analytical chemistry, where it may be used as a standard or reference compound in chromatographic analysis and other quantitative techniques to ensure accuracy and precision in chemical analysis .
Chemical Synthesis Research
In chemical synthesis, 3-Methoxy-4-sulfamoylbenzoic acid is involved in research focused on developing new synthetic routes and methodologies, including organometallic reactions, cross-coupling reactions, and the exploration of its reactivity under various conditions .
Mechanism of Action
Target of Action
Sulfamoylbenzoic acid derivatives are often associated with enzyme inhibition
Mode of Action
The mode of action of 3-Methoxy-4-sulfamoylbenzoic acid involves interactions with its targets, leading to changes in their functionIt’s known that sulfamoylbenzoic acid derivatives can act as enzyme inhibitors, potentially altering the activity of their target enzymes .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it may impact various metabolic pathways depending on the specific enzymes it targets .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches its target sites in the body .
Result of Action
As a potential enzyme inhibitor, it could alter the normal function of its target enzymes, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methoxy-4-sulfamoylbenzoic acid. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and how it is metabolized in the body .
properties
IUPAC Name |
3-methoxy-4-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5S/c1-14-6-4-5(8(10)11)2-3-7(6)15(9,12)13/h2-4H,1H3,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQQOKQMULILMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
860562-94-3 | |
Record name | 3-methoxy-4-sulfamoylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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